3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid, with the Chemical Abstracts Service (CAS) number 20887-86-9, is a compound characterized by its complex structure and functional groups. This compound is classified under carboxylic acids and is notable for its applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C12H23NO5, and it has a molecular weight of 261.31 g/mol. Its IUPAC name reflects its structural components, which include tert-butoxy and carbonyl functional groups.
The synthesis of 3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid typically involves several steps, including the protection of amine groups and the formation of the carbonyl moiety. Common methods for synthesizing such compounds include:
The synthesis may require specific reagents and conditions, such as:
The structure of 3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid features:
The molecular structure can be represented using SMILES notation: O=C(C(C)(C)O)N(C(C)(C)O)C(=O)O
. This representation highlights the connectivity of atoms in the molecule, showcasing its functional groups.
The compound can participate in several chemical reactions, including:
These reactions often require careful control of reaction conditions, including temperature, pH, and concentration of reactants to ensure high yields and selectivity.
The mechanism by which 3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid exerts its effects is primarily through its reactivity as a building block in organic synthesis. It can act as a nucleophile in various coupling reactions due to the presence of reactive functional groups.
Experimental studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate reaction pathways and confirm product formation.
Relevant data indicates that this compound has potential irritant properties, necessitating careful handling in laboratory settings.
3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid serves multiple roles in scientific research:
This compound exemplifies the versatility required for modern synthetic chemistry, bridging gaps between basic research and practical applications in drug development and material science.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3